3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an indole moiety, and a pyrazole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The exact pathways and their downstream effects influenced by “3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide” would need further investigation.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazoles or indoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Further research is needed to fully understand its therapeutic properties and efficacy.
Industry: In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carboxamide
3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbonitrile
Uniqueness: Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of the carbohydrazide group, which may confer unique chemical and biological properties.
Properties
CAS No. |
1285536-72-2 |
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Molecular Formula |
C16H15N5O |
Molecular Weight |
293.33 |
IUPAC Name |
5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15N5O/c22-16(15-7-14(19-20-15)10-5-6-10)21-18-9-11-8-17-13-4-2-1-3-12(11)13/h1-4,7-10,17H,5-6H2,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
IBBFBSVAUOCUEP-GIJQJNRQSA-N |
SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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